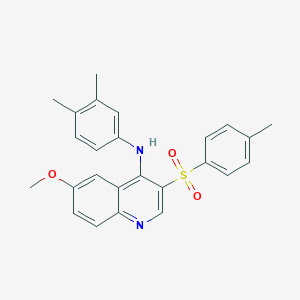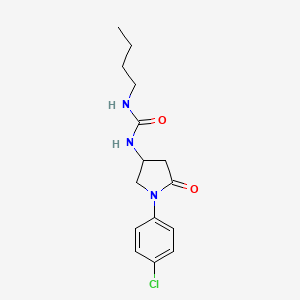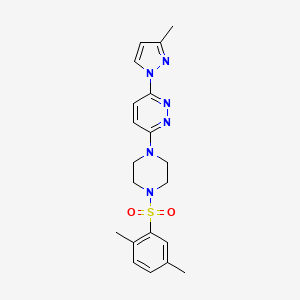
3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Core: Starting from a suitable pyridazine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides under basic conditions.
Final Functionalization: The pyrazole ring is introduced through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl group or the nitrogen-containing rings.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but could include various oxidized or reduced forms of the original compound, or derivatives with different substituents.
科学研究应用
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its complex structure and functional groups that can interact with biological targets.
Biochemical Research: As a probe or inhibitor in enzymatic studies.
Industry
Chemical Industry: As an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: For the development of new therapeutic agents.
作用机制
The mechanism of action would depend on the specific application but generally involves:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways: The compound might modulate biochemical pathways by binding to active sites or altering protein function.
相似化合物的比较
Similar Compounds
3-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazine: Lacks the pyrazole ring.
6-(3-Methyl-1H-pyrazol-1-yl)pyridazine: Lacks the piperazine and sulfonyl groups.
Uniqueness
Functional Diversity: The combination of sulfonyl, piperazine, and pyrazole groups makes it unique.
Its structure suggests diverse applications in various fields.
属性
IUPAC Name |
3-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-15-4-5-16(2)18(14-15)29(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-17(3)23-26/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZBSWUZOTXGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
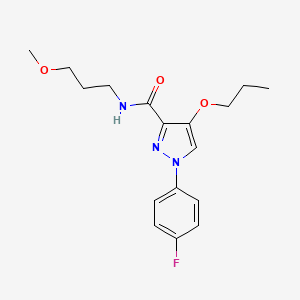
![2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2656084.png)
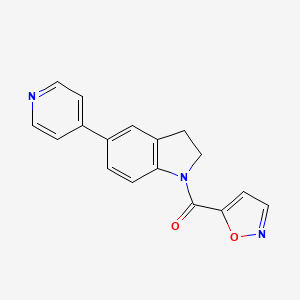
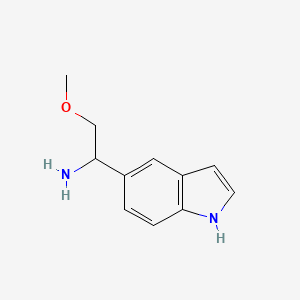
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)
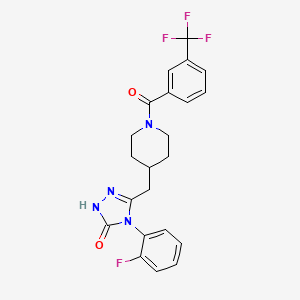
![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)
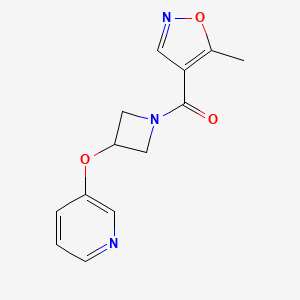
![1-(2-ethoxyphenyl)-3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2656099.png)
![2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2656100.png)
![N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide](/img/structure/B2656101.png)
